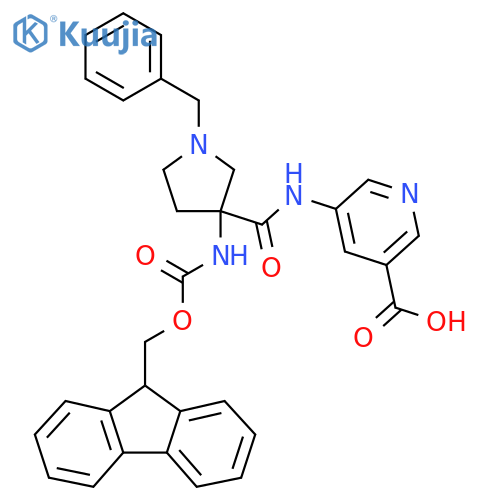Cas no 2172270-42-5 (5-1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidine-3-amidopyridine-3-carboxylic acid)

2172270-42-5 structure
商品名:5-1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidine-3-amidopyridine-3-carboxylic acid
5-1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidine-3-amidopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidine-3-amidopyridine-3-carboxylic acid
- EN300-1527404
- 5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid
- 2172270-42-5
-
- インチ: 1S/C33H30N4O5/c38-30(39)23-16-24(18-34-17-23)35-31(40)33(14-15-37(21-33)19-22-8-2-1-3-9-22)36-32(41)42-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-13,16-18,29H,14-15,19-21H2,(H,35,40)(H,36,41)(H,38,39)
- InChIKey: RXYRBKSLZXRRPA-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(C(NC2C=NC=C(C(=O)O)C=2)=O)CN(CC2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 562.22162007g/mol
- どういたいしつりょう: 562.22162007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 42
- 回転可能化学結合数: 9
- 複雑さ: 950
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 121Ų
5-1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidine-3-amidopyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1527404-2500mg |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1527404-500mg |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1527404-0.25g |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1527404-2.5g |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1527404-250mg |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1527404-100mg |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1527404-50mg |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1527404-10000mg |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1527404-1000mg |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1527404-0.1g |
5-[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-amido]pyridine-3-carboxylic acid |
2172270-42-5 | 0.1g |
$2963.0 | 2023-06-05 |
5-1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidine-3-amidopyridine-3-carboxylic acid 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
2172270-42-5 (5-1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidine-3-amidopyridine-3-carboxylic acid) 関連製品
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
